An In-depth Technical Guide to 1-(4-Fluorophenylsulfonyl)piperidine (CAS 312-32-3)
An In-depth Technical Guide to 1-(4-Fluorophenylsulfonyl)piperidine (CAS 312-32-3)
Disclaimer: Publicly available information on the specific physicochemical properties, experimental protocols, and biological activity of 1-(4-Fluorophenylsulfonyl)piperidine (CAS 312-32-3) is limited. This guide provides foundational information for the compound and supplements it with data from closely related piperidine and arylsulfonamide analogs to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Core Compound Identification
1-(4-Fluorophenylsulfonyl)piperidine is a chemical compound identified by the CAS number 312-32-3 . It belongs to the class of N-sulfonylated piperidines, featuring a piperidine ring N-substituted with a 4-fluorophenylsulfonyl group. This structure suggests its potential as a scaffold in medicinal chemistry, drawing interest for its synthetic utility and potential biological activities inherent to the arylsulfonamide and piperidine moieties.
| Property | Value | Source |
| IUPAC Name | 1-(4-fluorophenyl)sulfonylpiperidine | [1] |
| CAS Number | 312-32-3 | |
| Molecular Formula | C₁₁H₁₄FNO₂S | [1] |
| Molecular Weight | 243.3 g/mol | [1] |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | [1] |
Physicochemical Properties
Table of Predicted and Analog-Derived Physicochemical Properties:
| Property | Predicted/Analog-Based Value | Notes |
| Melting Point | Solid at room temperature | Based on the high molecular weight and crystalline nature of similar arylsulfonamides. |
| Boiling Point | > 200 °C (at 760 mmHg) | High boiling point is expected due to the molecular size and polarity. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols); sparingly soluble in water. | The fluorophenylsulfonyl group increases lipophilicity. |
| pKa | Weakly basic | The nitrogen atom's basicity is significantly reduced by the electron-withdrawing sulfonyl group. |
Synthesis and Characterization
General Synthetic Approach
A common method for the synthesis of N-arylsulfonylpiperidines involves the reaction of piperidine with a corresponding arylsulfonyl chloride in the presence of a base. This nucleophilic substitution reaction is a robust and widely used method for the formation of sulfonamides.
A generalized experimental protocol for the synthesis of 1-(4-Fluorophenylsulfonyl)piperidine is as follows:
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Reaction Setup: To a solution of piperidine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is added a base (e.g., triethylamine, pyridine, 1.2-2.0 equivalents) at 0 °C.
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Addition of Sulfonyl Chloride: A solution of 4-fluorobenzenesulfonyl chloride (1.0-1.1 equivalents) in the same solvent is added dropwise to the cooled reaction mixture.
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Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a period of 2-24 hours, with progress monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Diagram of a Generalized Synthetic Workflow:
Caption: Generalized workflow for the synthesis of 1-(4-Fluorophenylsulfonyl)piperidine.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for 1-(4-Fluorophenylsulfonyl)piperidine are not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table of Predicted Spectral Data:
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic Protons: Two multiplets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.- Piperidine Protons (α to N): A multiplet around δ 3.0-3.5 ppm.- Piperidine Protons (β and γ to N): Overlapping multiplets in the upfield region (δ 1.4-1.8 ppm). |
| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (δ 115-165 ppm), with the carbon attached to fluorine showing a characteristic large coupling constant (¹JC-F).- Piperidine Carbons (α to N): A signal around δ 45-50 ppm.- Piperidine Carbons (β and γ to N): Signals in the upfield region (δ 20-30 ppm). |
| IR Spectroscopy | - S=O Stretching: Two strong absorption bands characteristic of a sulfonamide group, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).- C-F Stretching: A strong band in the region of 1250-1000 cm⁻¹.- C-H Stretching: Bands for aromatic and aliphatic C-H bonds around 3100-2850 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 243.3).- Key Fragments: Fragmentation patterns would likely involve the loss of SO₂, cleavage of the piperidine ring, and fragmentation of the fluorophenyl group. |
Potential Biological Activity and Signaling Pathways
There is no specific biological activity reported for 1-(4-Fluorophenylsulfonyl)piperidine in the public domain. However, the arylsulfonamide and piperidine moieties are common pharmacophores found in a wide range of biologically active molecules.
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Arylsulfonamides: This class of compounds is known to exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects. They are key components of carbonic anhydrase inhibitors, cyclooxygenase-2 (COX-2) inhibitors, and various receptor antagonists.
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Piperidines: The piperidine ring is a prevalent scaffold in many pharmaceuticals, particularly those targeting the central nervous system (CNS). It is found in opioids, antipsychotics, and antihistamines. The conformationally restricted nature of the piperidine ring can be advantageous for optimizing ligand-receptor interactions.
Given the combination of these two pharmacophores, 1-(4-Fluorophenylsulfonyl)piperidine could be investigated for a variety of biological targets. A hypothetical screening cascade for such a compound is outlined below.
Diagram of a Hypothetical Biological Screening Workflow:
Caption: A hypothetical workflow for the biological evaluation of a novel compound.
Safety and Handling
Specific safety and handling information for 1-(4-Fluorophenylsulfonyl)piperidine is not detailed in the available literature. However, based on the general properties of related chemicals, the following precautions are recommended:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(4-Fluorophenylsulfonyl)piperidine (CAS 312-32-3) is a chemical compound with a structure that suggests potential for applications in medicinal chemistry and drug discovery. While specific experimental data on its properties, synthesis, and biological activity are currently limited in the public domain, this guide provides a foundational understanding based on its chemical identity and the well-established characteristics of its constituent arylsulfonamide and piperidine moieties. Further experimental investigation is required to fully elucidate the profile of this compound. Researchers and drug development professionals are encouraged to use this guide as a starting point for their own in-depth studies.
